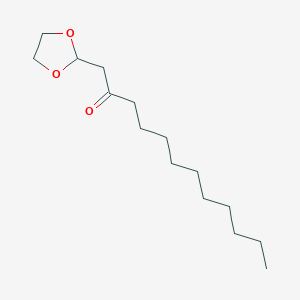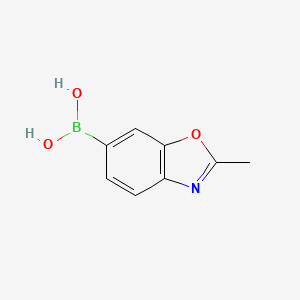
Z-Cys(pmeobzl)-OH
Übersicht
Beschreibung
Z-Cys(pmeobzl)-OH, also known as Z-Cysteine p-Methoxybenzyl ester, is a cysteine derivative with a protecting group. This compound is widely used in peptide synthesis and various biochemical applications due to its stability and reactivity.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: this compound can be synthesized through the reaction of cysteine with p-methoxybenzyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the synthesis involves optimizing reaction conditions to achieve high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form disulfides.
Reduction: The protecting group can be removed by reduction, typically using hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups depending on the desired application.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include iodine and hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for deprotection.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the target functional group.
Major Products Formed:
Disulfides: Formed through oxidation reactions.
Deprotected Cysteine: Resulting from the reduction of the benzyl protecting group.
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Z-Cys(pmeobzl)-OH is extensively used in scientific research due to its stability and versatility:
Peptide Synthesis: It serves as a protecting group for cysteine residues in peptide synthesis, preventing unwanted side reactions.
Protein Chemistry: Used in the study of protein structure and function, particularly in the formation of disulfide bonds.
Medicinal Chemistry: Employed in the design and synthesis of therapeutic peptides and small molecules.
Biomolecular Research: Utilized in the modification of biomolecules for various biochemical assays and studies.
Wirkmechanismus
The mechanism by which Z-Cys(pmeobzl)-OH exerts its effects involves its role as a protecting group for cysteine residues:
Protecting Group: The p-methoxybenzyl group protects the thiol group of cysteine, preventing oxidation and unwanted reactions.
Molecular Targets: The protected cysteine can be selectively deprotected to form free thiol groups, which can then react with other molecules or participate in enzymatic reactions.
Pathways Involved: The deprotection and subsequent reactions are crucial in peptide synthesis and protein modification pathways.
Vergleich Mit ähnlichen Verbindungen
Z-Cys(Trt)-OH: Another cysteine derivative with a trityl protecting group.
Z-Cys(Acm)-OH: Cysteine with an acetamidomethyl protecting group.
Z-Cys(But)-OH: Cysteine with a tert-butyl protecting group.
Uniqueness:
Z-Cys(pmeobzl)-OH is unique due to its stability under various reaction conditions and its ease of deprotection, making it a preferred choice in peptide synthesis and biochemical research.
Eigenschaften
IUPAC Name |
(2R)-3-[(4-methoxyphenyl)methylsulfanyl]-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-24-16-9-7-15(8-10-16)12-26-13-17(18(21)22)20-19(23)25-11-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3,(H,20,23)(H,21,22)/t17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIVJYICKMMKHE-KRWDZBQOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Methyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1425951.png)
![1,4-Dioxaspiro[4.4]nonan-2-ylmethanamine](/img/structure/B1425954.png)









